3-ethyl-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide
Übersicht
Beschreibung
3-ethyl-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide, also known as EMD-386088, is a selective agonist of the dopamine D1 receptor. It is a potent and highly specific drug that has been extensively studied for its potential therapeutic applications. In
Wirkmechanismus
3-ethyl-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide is a selective agonist of the dopamine D1 receptor, which is found primarily in the striatum and prefrontal cortex. Activation of this receptor leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This results in the modulation of neuronal activity and the regulation of motor function.
Biochemical and Physiological Effects
3-ethyl-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine in the striatum, which is thought to be responsible for its beneficial effects on motor function. It also increases cAMP levels and activates PKA, which can lead to changes in gene expression and the modulation of synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-ethyl-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide is its selectivity for the dopamine D1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its potency and specificity can also be a limitation, as it may not accurately reflect the effects of endogenous dopamine or other compounds that act on multiple receptors.
Zukünftige Richtungen
There are many potential future directions for research on 3-ethyl-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide. One area of interest is its potential as a therapeutic agent for Parkinson's disease and other movement disorders. It may also have applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and addiction. Further research is needed to fully understand the mechanisms of action of 3-ethyl-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide and to explore its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-ethyl-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. It has been shown to improve motor function in animal models of Parkinson's disease, and it has also been investigated for its potential to reduce the dyskinesias associated with long-term treatment with levodopa.
Eigenschaften
IUPAC Name |
3-ethyl-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-4-8-18-9-6-12(7-10-18)16-15(19)14-11(3)20-17-13(14)5-2/h12H,4-10H2,1-3H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXABASRKHJMFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C(ON=C2CC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.